N-(1-methylbutyl)-2-propoxybenzamide
Description
N-(1-Methylbutyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxybenzamide core and a branched N-(1-methylbutyl) substituent. The compound’s structure combines an alkoxy group (propoxy) at the ortho position of the benzene ring and a secondary alkylamine group (1-methylbutyl) on the amide nitrogen.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.354 |
IUPAC Name |
N-pentan-2-yl-2-propoxybenzamide |
InChI |
InChI=1S/C15H23NO2/c1-4-8-12(3)16-15(17)13-9-6-7-10-14(13)18-11-5-2/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,16,17) |
InChI Key |
WUDUMZRVDFQGAN-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1OCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical and Reactivity Implications
- Solubility: Longer alkoxy chains (e.g., pentyloxy) and aromatic N-substituents increase hydrophobicity, whereas dimethylamino or hydroxy groups enhance polarity .
- Reactivity : N,O-bidentate groups (e.g., in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) facilitate catalysis, while 1-methylbutyl groups may hinder coordination due to steric bulk .
- Crystallinity : Shorter alkoxy chains (propoxy) enable tighter packing but reduce conformational flexibility, as seen in dihedral angle comparisons .
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